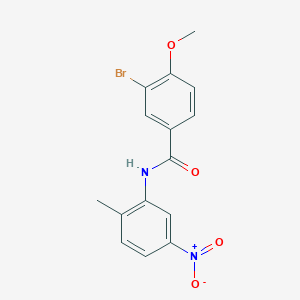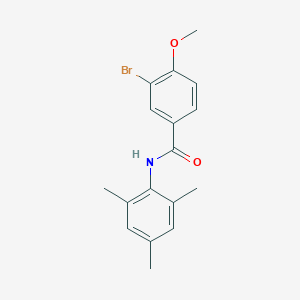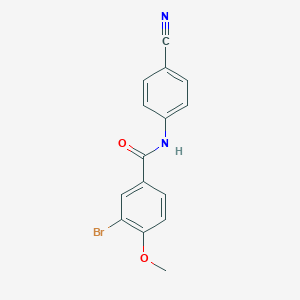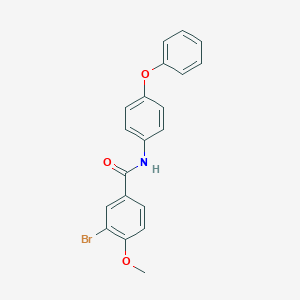![molecular formula C26H34N4O6S2 B322896 N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)
N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide is a complex organic compound known for its unique structure and diverse applications. It features two piperidine rings attached to sulfonyl groups, which are further connected to a succinamide core. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine rings may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]succinamide: Similar structure but with morpholine rings instead of piperidine.
N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea: Similar structure but with a benzylurea core instead of succinamide.
Uniqueness
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide is unique due to its specific combination of piperidine rings and succinamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C26H34N4O6S2 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
N,N//'-bis(4-piperidin-1-ylsulfonylphenyl)butanediamide |
InChI |
InChI=1S/C26H34N4O6S2/c31-25(27-21-7-11-23(12-8-21)37(33,34)29-17-3-1-4-18-29)15-16-26(32)28-22-9-13-24(14-10-22)38(35,36)30-19-5-2-6-20-30/h7-14H,1-6,15-20H2,(H,27,31)(H,28,32) |
Clave InChI |
DUARPAJKSDMRPF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate](/img/structure/B322813.png)
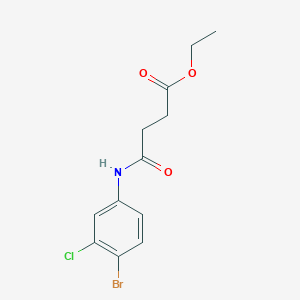
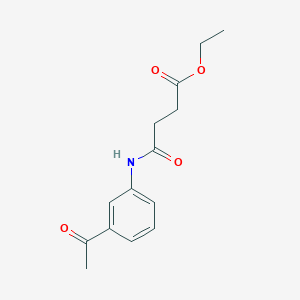
![Ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B322818.png)

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B322821.png)
![3-bromo-4-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B322823.png)
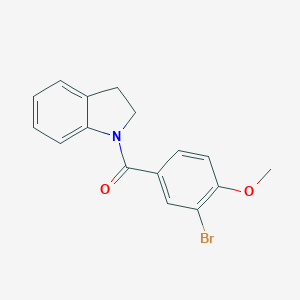
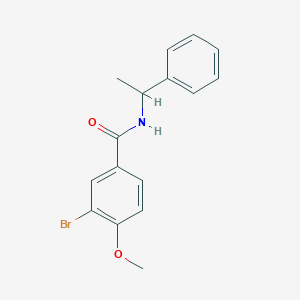
![3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322830.png)
